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molecular formula C15H20N2O3 B8760898 Ethyl 5-(2-(dimethylamino)ethoxy)-1H-indole-2-carboxylate

Ethyl 5-(2-(dimethylamino)ethoxy)-1H-indole-2-carboxylate

Cat. No. B8760898
M. Wt: 276.33 g/mol
InChI Key: QSQXPRJUZJUTIP-UHFFFAOYSA-N
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Patent
US06130237

Procedure details

A stirred solution of 4-[2-(dimethylamino)ethoxy]aniline [R Paul et al, J. Med. Chem. 36, 1993, 2716-2725](3.61 g, 20 mmol) in water (34 mL) and concentrated HCl (10 mL) was diazotized at 0° C. with a solution of NaNO2 (1.52 g, 22 mmol) in water (4 mL). The cold solution was added in one portion to a vigorously stirred ice-cold mixture of ethyl 2-methylacetoacetate (3.03 g, 21 mmol), anhydrous NaOAc (17 g), EtOH (25 mL), and freshly added ice (20 g). After stirring at 20° C. for 1 h, the mixture was cooled to 0° C., basified by the slow addition of solid Na2CO3, and extracted immediately with CH2Cl2 (×2). The combined organic layers were washed with water, dried (Na2SO4), and evaporated. The residue was extracted with hot petroleum ether (bp 60-65° C.) in the presence of decolorizing charcoal, and the clarified solution was evaporated. The remaining oil (4.55 g) was dissolved in absolute EtOH (6 mL) and HCl-saturated EtOH (10 mL) was added. After heating at reflux for 25 min, the solution was concentrated and the residue was partitioned between dilute Na2CO3 and CH2Cl2. The organic layer was washed with water and NaCl solution, dried, and evaporated. The residue was triturated with iPr2O/hexanes and the resulting solid was recrystallized from iPr2O/hexanes to give ethyl 5-[2-(dimethylamino)ethoxy]indole-2-carboxylate (1.32 g, 24% overall yield) as needles, mp 110° C. 1H NMR [(CD3)2SO] δ 11.72 (s, 1 H, NH), 7.34 (d, J=9.0 Hz, 1 H, H-7), 712 (d, J=2.4 Hz, 1 H, H-4), 7.03 (d, J=1.6 Hz, 1 H, H-3), 6.91 (dd, J=9.0, 2.4 Hz, 1 H, H-6), 4.32 (q, J=7.1 Hz, 2 H, CH2CH3), 4.03 (t, J=5.9 Hz, 2 H, OCH2), 2.63 (t, J=5.9 Hz, 2 H, OCH2CH2), 2.22 (s, 6 H, N(CH3)2), 1.33 (t, J=7.1 Hz, 3 H, CH2CH3).
Quantity
3.61 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three
Name
Quantity
17 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
34 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][O:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1.N([O-])=O.[Na+].[CH3:18][CH:19](C(C)=O)[C:20]([O:22][CH2:23][CH3:24])=[O:21].CC([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+]>O.Cl.CCO>[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][O:5][C:6]1[CH:12]=[C:11]2[C:9](=[CH:8][CH:7]=1)[NH:10][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:18]2 |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
3.61 g
Type
reactant
Smiles
CN(CCOC1=CC=C(N)C=C1)C
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.03 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)C
Name
Quantity
17 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
34 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at 20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted immediately with CH2Cl2 (×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with hot petroleum ether (bp 60-65° C.) in the presence of decolorizing charcoal
CUSTOM
Type
CUSTOM
Details
the clarified solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining oil (4.55 g) was dissolved in absolute EtOH (6 mL)
ADDITION
Type
ADDITION
Details
HCl-saturated EtOH (10 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 25 min
Duration
25 min
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dilute Na2CO3 and CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with water and NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with iPr2O/hexanes
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from iPr2O/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CCOC=1C=C2C=C(NC2=CC1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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